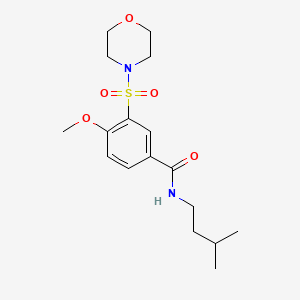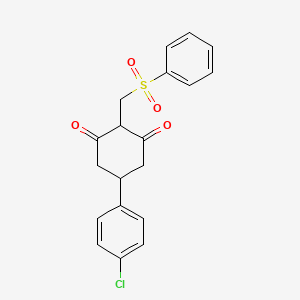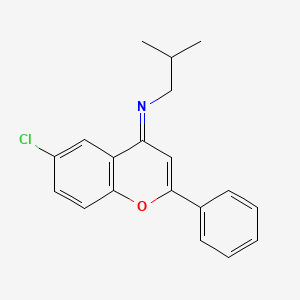
4-methoxy-N-(3-methylbutyl)-3-(4-morpholinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(3-methylbutyl)-3-(4-morpholinylsulfonyl)benzamide is a sulfonamide.
Scientific Research Applications
Gastrokinetic Activity
4-Methoxy-N-(3-methylbutyl)-3-(4-morpholinylsulfonyl)benzamide and related compounds have been studied for their potential as gastrokinetic agents. Research has shown that certain benzamide derivatives, including those with morpholinylsulfonyl groups, exhibit potent in vivo gastric emptying activity. These studies contribute to understanding the structure-activity relationships of such compounds in the context of gastrokinetic activity (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).
CC-Chemokine Receptor 4 (CCR4) Antagonists
In the development of human CCR4 antagonists, indazole arylsulfonamides, which include structures similar to 4-methoxy-N-(3-methylbutyl)-3-(4-morpholinylsulfonyl)benzamide, have been synthesized and examined. These compounds are significant for their potential in modulating immune responses and could have implications for treating diseases involving CCR4 (Procopiou et al., 2013).
Synthesis of Gefitinib
The compound has been utilized in the synthesis of Gefitinib, a notable cancer medication. Its role in the synthesis pathway highlights its importance in pharmaceutical manufacturing and its potential for creating effective cancer treatments (Jin, Chen, Zou, Shi, & Ren, 2005).
Inhibitors of Carbonic Anhydrases and Acetylcholinesterase
Studies have explored the use of compounds structurally similar to 4-methoxy-N-(3-methylbutyl)-3-(4-morpholinylsulfonyl)benzamide as inhibitors of carbonic anhydrases and acetylcholinesterase. These enzymes are critical in various physiological processes, and inhibitors can be important for treating a range of conditions (Supuran, Maresca, Gregáň, & Remko, 2013).
Serotonin 4 Receptor Agonists
Some benzamide derivatives, including those related to 4-methoxy-N-(3-methylbutyl)-3-(4-morpholinylsulfonyl)benzamide, have been synthesized and evaluated for their activity as serotonin 4 receptor agonists. This research is significant for the development of drugs that can aid in gastrointestinal motility (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003).
properties
Product Name |
4-methoxy-N-(3-methylbutyl)-3-(4-morpholinylsulfonyl)benzamide |
|---|---|
Molecular Formula |
C17H26N2O5S |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
4-methoxy-N-(3-methylbutyl)-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C17H26N2O5S/c1-13(2)6-7-18-17(20)14-4-5-15(23-3)16(12-14)25(21,22)19-8-10-24-11-9-19/h4-5,12-13H,6-11H2,1-3H3,(H,18,20) |
InChI Key |
KSMBCWURLSZHNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Morpholinyl-[4-[3-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-piperidinyl]methanone](/img/structure/B1227168.png)

![N-[5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-3-thiazolidinyl]benzenesulfonamide](/img/structure/B1227170.png)

![N-[3-(dimethylamino)propyl]-9H-carbazole-3-carboxamide](/img/structure/B1227172.png)


![1-Chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene](/img/structure/B1227177.png)
![2-[4-[benzenesulfonyl(methyl)amino]phenoxy]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B1227180.png)
![N-[[(4-oxo-1-phenyl-5-pyrazolo[3,4-d]pyrimidinyl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1227181.png)
![2-Chloro-3-pyridinecarboxylic acid [2-(4-ethylphenyl)-2-oxoethyl] ester](/img/structure/B1227182.png)
![2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid (7-bromo-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl ester](/img/structure/B1227183.png)
![1-(4-Fluorophenyl)-3-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]pyrrolidine-2,5-dione](/img/structure/B1227186.png)
![2-(1,3-Benzothiazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]one](/img/structure/B1227188.png)